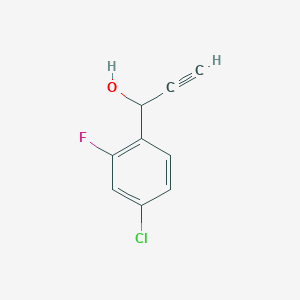

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Description

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a chloro-fluoro-substituted aromatic ring. The compound’s structure combines a phenyl ring substituted with chlorine (at position 4) and fluorine (at position 2), linked to a propargyl alcohol group (-C≡C-CH2OH). This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance the acidity of the hydroxyl group and stabilize intermediates in coupling reactions .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFYHSIFRYYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=C(C=C(C=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol can be synthesized through several methods, including:

Halogenation: Starting from 4-chloro-2-fluorobenzene, the compound can undergo halogenation reactions to introduce the prop-2-yn-1-ol group.

Sonogashira Coupling: This method involves coupling 4-chloro-2-fluorophenylacetylene with an appropriate alkyne in the presence of a palladium catalyst and copper(I) iodide.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(4-chloro-2-fluorophenyl)prop-2-one or 1-(4-chloro-2-fluorophenyl)prop-2-ynoic acid.

Reduction: Formation of 1-(4-chloro-2-fluorophenyl)prop-1-ene or 1-(4-chloro-2-fluorophenyl)propane.

Substitution: Formation of various substituted phenyl compounds depending on the reagents used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated phenyl compounds with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is similar to other halogenated phenyl compounds, such as 1-(4-chlorophenyl)prop-2-yn-1-ol and 1-(2-fluorophenyl)prop-2-yn-1-ol. its unique combination of chlorine and fluorine atoms on the phenyl ring gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where the presence of both halogens is beneficial.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

*Calculated based on formula C₉H₅ClF₂O.

Key Observations:

Substituent Effects: Electron-withdrawing groups (Cl, F, CF₃) increase the acidity of the hydroxyl group, facilitating deprotonation in nucleophilic reactions . Methoxy (-OCH₃) and phenol (-OH) groups () introduce polarity, improving solubility in polar solvents but reducing stability under acidic conditions. The azido group (-N₃) in enables click chemistry applications, a feature absent in the target compound.

Key Observations:

- Synthetic Challenges : Azido-containing analogs require specialized handling due to explosion risks , whereas chloro/fluoro derivatives are more thermally stable.

- Purification: Polar substituents (e.g., -OH, -OCH₃) necessitate chromatographic separation (), while nonpolar analogs (e.g., CF₃) may be distilled .

Key Observations:

- Agrochemical Utility : Chloro-fluoro substitution (as in the target compound) enhances herbicidal activity by improving membrane permeability and target binding .

- Pharmaceutical Potential: Structural analogs with heterocyclic cores (e.g., pyrazole in ) show promise in drug discovery, though the target compound’s applications here remain underexplored.

Biological Activity

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a propargylic alcohol functional group, this compound has garnered attention for its interactions with various biological targets, suggesting applications in antimicrobial and anticancer therapies.

- Molecular Formula : C10H8ClF

- Molecular Weight : 200.63 g/mol

- Physical State : Liquid at room temperature

The biological activity of this compound is attributed to its ability to form covalent bonds with specific molecular targets, influenced by the presence of chloro and fluoro substituents. These modifications enhance the compound's reactivity and binding affinity to enzymes and receptors, facilitating its role in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

- Interaction with Enzymes : The compound is hypothesized to interact with multiple receptors and enzymes, which may lead to significant pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Fluorophenyl)prop-2-yn-1-ol | Fluorine substitution on phenyl ring | Anticancer activity |

| 3-(4-Chlorophenyl)prop-2-yne | Chlorine substitution on phenyl ring | Potential anti-inflammatory properties |

| 1-(3-Fluorophenyl)prop-2-yne | Fluorine substitution at different position | Antimicrobial properties |

| 3-(4-Chlorophenyl)-1-propynol | Similar alcohol functional group | Antioxidant activity |

The combination of chloro and fluoro substituents in this compound enhances its reactivity and potential therapeutic applications compared to other derivatives .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in inducing ferroptosis, a form of regulated cell death associated with various diseases, including cancer. Research has demonstrated that compounds with similar electrophilic characteristics can selectively target cysteine residues in proteins like GPX4, leading to cytotoxic effects .

Example Study:

A study investigating the cytotoxic effects of alkyne-containing compounds found that this compound analogs exhibited significant potency against cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.